![molecular formula C11H16O B2442112 (5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one CAS No. 85710-66-3](/img/structure/B2442112.png)
(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
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Overview
Description
“(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C10H14O . It is also known as L(-)-Carvone . This compound is used as a flavor additive in foods such as chewing gum and is the main raw material of gummy candy and spices. It is also used in medicine and toothpaste and other spices .
Molecular Structure Analysis
The molecular structure of “(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one” has a density of 0.959 g/mL at 25 °C (lit.), a melting point of 25°C, a boiling point of 227-230 °C (lit.), and a flash point of 192°F . It is practically insoluble in water .Scientific Research Applications
Theoretical and Experimental Analyses
(5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one and its derivatives are subjects of both experimental and theoretical studies to understand their properties and applications in scientific research. For example, Aysha Fatima et al. (2021) explored the properties of a similar compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), using a combination of experimental spectroscopies and theoretical studies. This research highlighted the molecule's charge distribution, donor–acceptor interactions, and potential for ligand-protein interactions, suggesting its utility in synthesizing nitrogen-containing compounds and in drug design applications Aysha Fatima et al., 2021.
Synthesis and Chemical Reactions
The compound and related cyclohexenones are utilized in regio- and stereoselective syntheses, demonstrating their importance in creating complex organic structures. Tamejiro Hiyama et al. (1981) described the cyclopentannulation with ketones and propargyl alcohol derivatives, leading to the synthesis of valuable organic compounds like dl-Nootkatone and dl-Muscopyridine, showcasing the chemical's versatility in synthetic organic chemistry Tamejiro Hiyama et al., 1981.
Catalytic Activities and Molecular Docking Studies
Compounds related to (5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one have been examined for their catalytic activities and potential in drug discovery. For instance, Xiaoming Zeng et al. (2009) synthesized a stable spirocyclic (alkyl)(amino)carbene from a related cyclohexenone, highlighting its efficiency as a ligand for transition metal-based catalysts and its application in the synthesis of nitrogen-containing heterocycles Xiaoming Zeng et al., 2009.
Anticancer Properties and Biological Activities
Molecular docking studies have also indicated the potential of cyclohexenone derivatives as anticancer agents. M. Kokila et al. (2017) conducted crystal and molecular docking studies of a biscyclohexane diol derivative with focal adhesion kinase (FAK), revealing its considerable bacterial inhibition and potential as a pharmaceutical agent due to its biological activities M. Kokila et al., 2017.
Safety and Hazards
properties
IUPAC Name |
(5S)-2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGYRRBFLTZNO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(C1)C(=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@H](C1)C(=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | |
CAS RN |
85710-66-3 |
Source
|
Record name | (5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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